molecular formula C8H16N2O B1585574 N-(3-(Dimethylamino)propyl)acrylamide CAS No. 3845-76-9

N-(3-(Dimethylamino)propyl)acrylamide

Cat. No. B1585574
CAS RN: 3845-76-9
M. Wt: 156.23 g/mol
InChI Key: ADTJPOBHAXXXFS-UHFFFAOYSA-N
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Description

“N-(3-(Dimethylamino)propyl)acrylamide” (DMAPAA) is a cationic amide monomer . It has a molecular formula of C8H16N2O and a molecular weight of 156.23 . It is a liquid at 20°C .


Synthesis Analysis

DMAPAA is a monomer that can be used in the synthesis of copolymers . For example, it can be used to create thermosensitive hydrogels based on copolymers of acrylic acid (AAC) and DMAPAA .


Molecular Structure Analysis

The molecular structure of DMAPAA consists of a propyl chain attached to an acrylamide group and a dimethylamino group .


Chemical Reactions Analysis

DMAPAA has a strong base strength (Pka=10.35), stronger than DMAEA and dimethylaminoethyl methacrylate . It readily reacts with alkyl halide and sulfuric ester to form quaternary ammonium salts .


Physical And Chemical Properties Analysis

DMAPAA is a yellowish liquid with a gravity of 0.966 . It has a boiling point of 106-108°C (1hPa) and a freezing point of <-20°C . It is completely soluble in water (20℃) and freely miscible with organic solvents .

Scientific Research Applications

1. Application in CO2 Sensing

  • Summary of Application: This compound is used in the development of CO2 sensors. It’s critical to examine their electrical responses to CO2 over long periods of time, so that the device can be used consistently for measuring CO2 concentration .
  • Methods of Application: The compound is synthesized by free radical polymerization and tested its ability to behave as a CO2-responsive polymer in a transducer .
  • Results or Outcomes: The electrical response of this polymer to CO2 upon long exposure times was measured in both the aqueous and solid phases. The resistance first decreased over time, reaching a minimum, followed by a gradual increase with further exposure to CO2 .

2. Application in Polymer Research

  • Summary of Application: The compound is used in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .
  • Methods of Application: The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
  • Results or Outcomes: A pronounced concentration effect appeared in the copolymerization of equimolar amounts of DMAPMA and DMA in toluene solution .

3. Application in Drug Delivery

  • Summary of Application: This compound can be used as a monomer to synthesize self-healing pH-responsive P (DMAPMA-stat-DAA) hydrogels for drug delivery applications .
  • Methods of Application: The compound is used to synthesize hydrogels that can respond to changes in pH, making them ideal for drug delivery applications .
  • Results or Outcomes: The synthesized hydrogels have shown promise in delivering drugs in a controlled manner, responding to changes in the body’s pH .

4. Application in Gene Delivery

  • Summary of Application: This compound can be used as a cationic monomer to develop gene delivery vectors due to its ability to complex with nucleic acids and facilitate their intracellular delivery .
  • Methods of Application: The compound is used to create vectors that can carry genes into cells, a critical step in gene therapy .
  • Results or Outcomes: The vectors created using this compound have shown effectiveness in delivering genes into cells .

5. Application in Paint Resins and Other Products

  • Summary of Application: This compound is used for the synthesis of polymers that have many uses, including paint resins, dispersions/emulsions, performance products, paper and water products, hair care products, and reactive systems .
  • Methods of Application: The compound is used in the synthesis of various polymers, which are then used in the production of a wide range of products .
  • Results or Outcomes: The polymers synthesized using this compound have been successfully used in a variety of applications, from paint resins to hair care products .

6. Application in Antimicrobial Hydrogels

  • Summary of Application: This compound is used in the preparation of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels .
  • Methods of Application: The hydrogels are prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template .
  • Results or Outcomes: The mechanical strength of the hydrogel was improved, and both its morphology and antibacterial effectiveness were controlled. The hydrogel showed the ability to reduce the activity of E. coli .

Safety And Hazards

DMAPAA can cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and not to eat, drink or smoke when using this product .

Future Directions

DMAPAA has potential applications in the creation of thermosensitive hydrogels for the adsorption and desorption of phosphate in aqueous solutions . It can also be used in the production of flocculants, chemicals for paper making, dispersants, paints, coating materials, electrodeposition paints, and cosmetic materials .

Relevant Papers There are several papers that discuss the properties and applications of DMAPAA . These papers explore its use in the synthesis of copolymers, its chemical reactions, and its potential applications.

properties

IUPAC Name

N-[3-(dimethylamino)propyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-4-8(11)9-6-5-7-10(2)3/h4H,1,5-7H2,2-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTJPOBHAXXXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27754-92-3
Record name N,N-Dimethylaminopropylacrylamide homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27754-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2074247
Record name 2-Propenamide, N-[3-(dimethylamino)propyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Dimethylamino)propyl)acrylamide

CAS RN

3845-76-9
Record name N-[3-(Dimethylamino)propyl]acrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3845-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylaminopropyl acrylamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenamide, N-[3-(dimethylamino)propyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(dimethylamino)propyl]acrylamide
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Record name N,N-DIMETHYLAMINOPROPYL ACRYLAMIDE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

188.3 g (1.0 mole) of N-(3-dimethylaminopropyl)-3-methoxypropionamide (according to Example 13 ) are heated with 1.5 g of sodium hydroxide at 90°-110° C. in a high vacuum. Within about 30 minutes methanol is split off, vigorous forming occurring. The temperature is increased and 103 g (0.66 mole=66% of the theoretical yield) of colorless oil having a Bp0.1 of 96°-100° C. are distilled off.
Quantity
188.3 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

59.3 g of β-hydroxypropionic acid amide and 68 g of 3-dimethylaminopropylamine were heated for 5 hours in a temperature range of 125°-168° C. until the evolution of ammonia was complete. After adding 1 g of pulverised sodium hydroxide the reaction mixture was distilled.
Quantity
59.3 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
335
Citations
BL Rivas, B Quilodrán, E Quiroz - Journal of applied polymer …, 2005 - Wiley Online Library
The crosslinked resins poly(acrylic acid) (PAA) and poly[N‐3‐(dimethylamino)propyl acrylamide‐co‐acrylic acid] [P(NDAPA‐co‐AA)] are obtained by radical polymerization and …
Number of citations: 9 onlinelibrary.wiley.com
B Liu, H Luo, H Rong, X Zeng, K Wu, Z Chen… - Desalin. Water …, 2019 - researchgate.net
We explore the feasibility of using thermosensitive hydrogels based on copolymers of acrylic acid (AAC) and N-[3-(dimethylamino) propyl] acrylamide (DMAPAA)[P (AAC-co-DMAPAA)] …
Number of citations: 6 www.researchgate.net
S Schmitz, H Ritter - Macromolecular rapid communications, 2007 - Wiley Online Library
In the present paper, the microwave (MW)‐assisted synthesis of the alkaline N‐[3‐(dimethylamino)propyl]methacrylamide (4) and ‐acrylamide (5) monomers within minutes is described…
Number of citations: 42 onlinelibrary.wiley.com
DM Kamorin, M Rumyantsev… - Journal of Applied …, 2017 - Wiley Online Library
The specific dependencies of the initial reduced polymerization rate on the initial monomer concentration were introduced for the radical homopolymerization of N‐[3‐(dimethylamino)…
Number of citations: 9 onlinelibrary.wiley.com
K Si, KY Qiu - Journal of Macromolecular Science, Part A, 1995 - Taylor & Francis
The radical copolymerization of N-[(3-Dimethylamino)-propyl] acrylamide (DMAPAA) or N-[(3-Dimethylamino)-propyl] methacrylamide (DMAPMA) with methyl acrylate (MA) or methyl …
Number of citations: 7 www.tandfonline.com
A Narumi, Y Chen, M Sone, K Fuchise… - Macromolecular …, 2009 - Wiley Online Library
N‐Hydroxyethylacrylamide (HEAA) was polymerized using the atom transfer radical polymerization (ATRP) with ethyl 2‐chloropropionate (ECP), copper(I) chloride (CuCl), and tris[2‐(…
Number of citations: 37 onlinelibrary.wiley.com
J Ning, K Kubota, G Li, K Haraguchi - Reactive and Functional Polymers, 2013 - Elsevier
A zwitterionic sulfobetaine polymer, poly(N,N-dimethyl(acrylamidopropyl) ammonium propane sulfonate) (poly(DMAAPS)), and the hydrogels of this polymer were synthesized by free-…
Number of citations: 83 www.sciencedirect.com
SI Kamorina, AY Sadikov, DM Kamorin… - Russian Journal of …, 2019 - Springer
The association of N-[3-(dimethylamino)propyl](meth)acrylamides in tetrachloromethane, tetrahydrofuran, and N, N-dimethylformamide has been studied by means of IR spectroscopy …
Number of citations: 4 link.springer.com
T Fukushima, T Oyama, M Tomoi - Reactive and Functional Polymers, 2003 - Elsevier
Soluble polyimides having pendant carboxyl groups were prepared by a direct one-pot polycondensation of various acid dianhydrides with 3,5-diaminobenzoic acid and bis[4-(3-…
Number of citations: 25 www.sciencedirect.com
K Si, XQ Guo, KY Qiu - Journal of Macromolecular Science, Part A, 1995 - Taylor & Francis
A redox initiation system consisting of a polymerizable amine such as N-[(3-dimethylamino)-propyl] acrylamide(DMAPAA) or N-[(3-dimethylamino)-propyl] methacrylamide(DMAPMA) …
Number of citations: 14 www.tandfonline.com

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